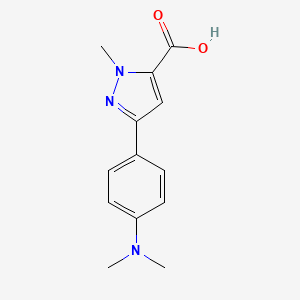
2-Benzyl-5-(2,4-dimethyl-phenyl)-2H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-5-(2,4-dimethyl-phenyl)-2H-pyrazole-3-carboxylic acid, or 2-B-5-(2,4-DMP)-2H-P-3-C, is an organic compound that has been used in a variety of scientific applications, including drug synthesis, biochemistry, and physiology. It is a pyrazole derivative with a molecular formula of C14H16N2O2, and is characterized by its high solubility in both aqueous and organic solvents. This compound has been studied extensively and is known to possess various biochemical and physiological effects on the body.
Scientific Research Applications
2-B-5-(2,4-DMP)-2H-P-3-C has a wide range of scientific research applications. It has been used in the synthesis of various drugs, including anti-inflammatory agents and analgesics. It has also been used in the synthesis of various biochemicals, such as enzymes and hormones. In addition, it has been used in the synthesis of various polymers, such as polyamides and polyesters.
Mechanism of Action
The mechanism of action of 2-B-5-(2,4-DMP)-2H-P-3-C is not fully understood, but it is believed to be related to its ability to interact with certain proteins and enzymes. Specifically, it is thought to interact with certain enzymes involved in the metabolism of drugs, hormones, and biochemicals. This interaction is believed to lead to the modulation of certain biochemical pathways, which can result in various physiological effects.
Biochemical and Physiological Effects
2-B-5-(2,4-DMP)-2H-P-3-C has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes involved in the metabolism of drugs, hormones, and biochemicals. It has also been shown to modulate the activity of certain proteins involved in the regulation of the immune system. In addition, it has been shown to modulate the activity of certain proteins involved in the regulation of cell growth and differentiation.
Advantages and Limitations for Lab Experiments
The use of 2-B-5-(2,4-DMP)-2H-P-3-C in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is also highly soluble in both aqueous and organic solvents. In addition, it is relatively stable and does not degrade easily. However, there are also some limitations to its use in laboratory experiments. For example, it is not suitable for use in high-temperature reactions, and it can also be toxic if not handled properly.
Future Directions
There are a number of potential future directions for research on 2-B-5-(2,4-DMP)-2H-P-3-C. One area of research is to further investigate its mechanism of action and its effects on various biochemical and physiological pathways. Another area of research is to investigate the potential therapeutic applications of this compound. Additionally, further research could be conducted to develop more efficient synthesis methods for 2-B-5-(2,4-DMP)-2H-P-3-C. Finally, further research could be conducted to develop more efficient methods for purifying this compound.
Synthesis Methods
The synthesis of 2-B-5-(2,4-DMP)-2H-P-3-C is typically achieved through a two-step process. The first step involves the reaction of 2-bromo-5-(2,4-dimethyl-phenyl)-2H-pyrazole-3-carboxylic acid with sodium hydroxide in an aqueous solution. This reaction yields the desired product, 2-B-5-(2,4-DMP)-2H-P-3-C, as well as sodium bromide as a by-product. The second step involves the purification of the product by recrystallization from a suitable solvent.
properties
IUPAC Name |
2-benzyl-5-(2,4-dimethylphenyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13-8-9-16(14(2)10-13)17-11-18(19(22)23)21(20-17)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKNEMDBFAZQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN(C(=C2)C(=O)O)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-(2,4-dimethyl-phenyl)-2H-pyrazole-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![7-Methoxy-3-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-ol](/img/structure/B6333407.png)

